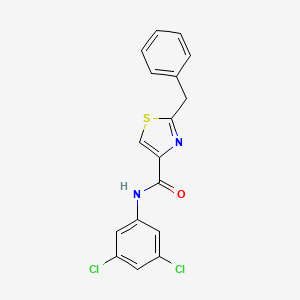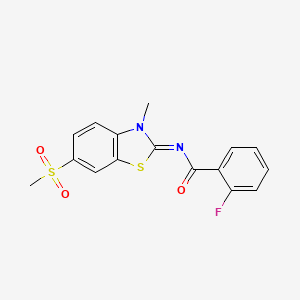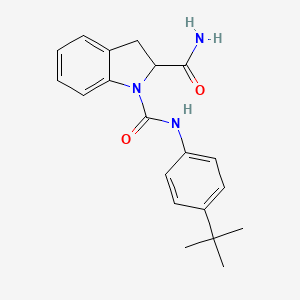
N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties of Polyamides
- Ortho-linked Polyamides : Polyamides with flexible main-chain ether linkages and ortho-phenylene units, derived from bis(ether-carboxylic acid) or bis(ether amine) related to N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide, have been synthesized. These polyamides are noncrystalline, highly soluble in polar solvents, and form transparent, flexible, and tough films. They exhibit high thermal stability with glass transition temperatures over 200°C and weight loss temperatures exceeding 480°C (Hsiao, Yang, & Chen, 2000).
Asymmetric Synthesis of Amines
- N-tert-Butanesulfinyl Imines : These are versatile intermediates for the asymmetric synthesis of amines, prepared by condensing enantiomerically pure tert-butanesulfinamide with various aldehydes and ketones. The tert-butanesulfinyl group facilitates the addition of diverse nucleophiles and is easily removed post-reaction, offering a range of highly enantioenriched amines, such as amino acids and amino alcohols (Ellman, Owens, & Tang, 2002).
Electrochromic Polyamides
- Electrochromic Properties : Triphenylamine-containing aromatic diamine monomers related to this compound have been used to prepare electroactive polyamides. These polymers are amorphous, soluble, and form films with high thermal stability and distinctive electrochromic properties, changing color under applied potentials (Hsiao, Liou, & Wang, 2009).
Ring-Opening Polymerization
- Organocatalysis in Polymerization : The compound N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide, similar in structure to this compound, has been found to be an efficient hydrogen-bonding organocatalyst for the ring-opening polymerization of l-lactide. This discovery highlights the potential of such compounds in catalyzing polymerization processes (Koeller et al., 2009).
Anti-Inflammatory and Anticancer Applications
- Derivatives in Medicine : Tert-butyl (substituted benzamido)phenylcarbamate derivatives exhibit significant anti-inflammatory activity and potential for anticancer agents. These compounds, synthesized from tert-butyl 2-amino phenylcarbamate and various substituted carboxylic acids, show promising in vivo anti-inflammatory effects and in vitro cytotoxicity against human cancer cell lines (Bhookya et al., 2017; Kumar et al., 2009).
Synthesis of Indoles and Anilines
- tert-Butyl Sulfinamide as Ammonia Surrogate : This compound is used for the palladium-catalyzed amination of aryl bromides and chlorides, enabling the synthesis of indoles and anilines with sensitive functional groups. It represents a method to generate such compounds under mild conditions (Prakash et al., 2011).
Propriétés
IUPAC Name |
1-N-(4-tert-butylphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-20(2,3)14-8-10-15(11-9-14)22-19(25)23-16-7-5-4-6-13(16)12-17(23)18(21)24/h4-11,17H,12H2,1-3H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFHVFJEISHXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(2,3-dimethoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2612947.png)


![2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid](/img/structure/B2612952.png)
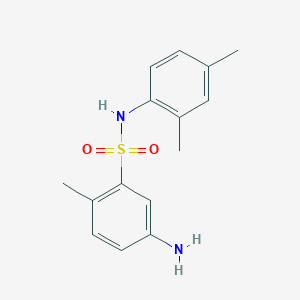
![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2612956.png)

![1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2612959.png)
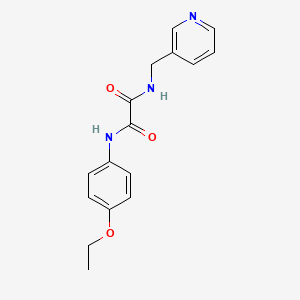
![N-(2-furylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2612964.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2612965.png)
![3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2612967.png)
